molecular formula C8H6BrFO2 B1521890 3-Bromo-5-fluoro-4-methylbenzoic acid CAS No. 1191988-29-0

3-Bromo-5-fluoro-4-methylbenzoic acid

Cat. No. B1521890
CAS RN: 1191988-29-0
M. Wt: 233.03 g/mol
InChI Key: KIOZXYDLEXQKKJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methylbenzoic acid is a compound with the CAS Number: 1191988-29-0 . It has a molecular weight of 233.04 and is a solid at room temperature . The IUPAC name for this compound is 3-bromo-5-fluoro-4-methylbenzoic acid .


Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-4-methylbenzoic acid involves a reaction with benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and N-ethyl-N,N-diisopropylamine in DMF (N,N-dimethyl-formamide) at 20.0℃ for 5 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) . The InChI key is KIOZXYDLEXQKKJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group .

It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .

Scientific Research Applications

Synthesis of Biphenyl Amides

3-Bromo-5-fluoro-4-methylbenzoic acid is used in the synthesis of biphenyl amides . Biphenyl amides are important in medicinal chemistry due to their wide range of biological activities.

Preparation of 2-Benzazepine-4-acetic Acid Derivatives

This compound is also used in the preparation of 2-benzazepine-4-acetic acid derivatives . These derivatives are studied for their potential therapeutic effects.

Analog of GPIIb/IIIa Antagonist

3-Bromo-5-fluoro-4-methylbenzoic acid is used as an analog of the potent, nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a class of antiplatelet agents that prevent platelet aggregation and thrombus formation in the blood vessels.

Synthesis of O-spiro C-aryl Glucosides

This compound is used in the synthesis of O-spiro C-aryl glucosides . These glucosides have potential applications in the treatment of diabetes.

Catalytic Agent

3-Bromo-5-fluoro-4-methylbenzoic acid is used as a catalytic agent . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process.

Petrochemical Additive

This compound is also used as a petrochemical additive . Additives are used in the petrochemical industry to enhance the performance of petroleum products.

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-bromo-5-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOZXYDLEXQKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659227
Record name 3-Bromo-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1191988-29-0
Record name 3-Bromo-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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